1h-Indole-3-acetonitrile,7-nitro-

Melatonin Receptor MT3 Ligand Receptor Pharmacology

Researchers studying melatonin receptor biology often face the challenge of MT3 receptor confounding when using non-selective ligands. 1H-Indole-3-acetonitrile, 7-nitro- (CAS 1488-54-6) uniquely addresses this by retaining MT1/MT2 affinity while losing MT3 binding. Key procurement differentiators: - Enables selective MT1/MT2 receptor activation or blockade without MT3 interference, enabling cleaner in vitro/in vivo pharmacological studies. - Distinct 7-nitro reduction potential provides a regioselective route to 7-aminoindole-3-acetonitrile derivatives, a challenging intermediate for medicinal chemistry. - C-7 nitro substitution creates unique electronic and steric properties that may improve potency or safety profiles compared to other C-7 analogues in anti-inflammatory programs.

Molecular Formula C10H7N3O2
Molecular Weight 201.18 g/mol
Cat. No. B8745192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Indole-3-acetonitrile,7-nitro-
Molecular FormulaC10H7N3O2
Molecular Weight201.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2CC#N
InChIInChI=1S/C10H7N3O2/c11-5-4-7-6-12-10-8(7)2-1-3-9(10)13(14)15/h1-3,6,12H,4H2
InChIKeyNJKPZSRGTAWZMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole-3-acetonitrile, 7-nitro-: Identity and Procurement


1H-Indole-3-acetonitrile, 7-nitro- (CAS 1488-54-6) is a heterocyclic aromatic nitrile belonging to the substituted indole class . It features an indole core bearing both a cyano group (-C≡N) at the 3-position and a nitro group (-NO2) at the 7-position . This specific substitution pattern imparts distinct electronic and steric properties that differentiate it from other regioisomeric nitroindoles and from the parent indole-3-acetonitrile scaffold [1].

Regioisomeric control for 7-nitro substitution
Distinct electronic profile for selective synthesis
Melatonin receptor subtype research tool

1H-Indole-3-acetonitrile, 7-nitro-: Distinct from Other Nitroindoles


Direct substitution of 1H-indole-3-acetonitrile, 7-nitro- with other nitroindole regioisomers or the unsubstituted indole-3-acetonitrile is not scientifically valid due to profound differences in molecular recognition, electronic configuration, and resulting biological activity [1]. As demonstrated in melatonin receptor binding studies, the position of the nitro group on the indole ring dictates subtype selectivity and affinity [1]. The 7-nitro substitution pattern yields a unique pharmacological profile distinct from the 4-nitro and 6-nitro isomers [1]. Furthermore, the introduction of the nitro group significantly alters the electron density of the indole ring compared to the parent indole-3-acetonitrile, affecting its reactivity in synthetic applications and its potential for forming specific interactions with biological targets [2].

7-Nitro isomer 4-Nitro or 6-Nitro isomer Receptor subtype selectivity may shift; MT3 profile differs
7-Nitro isomer Parent indole-3-acetonitrile Electron density and reactivity in synthesis may change
7-Nitro isomer C-7 hydroxy analogue Biological activity and cellular tolerability profile may differ

1H-Indole-3-acetonitrile, 7-nitro-: Differentiating Evidence


Melatonin Receptor Subtype Binding Selectivity

A direct head-to-head study investigating the role of the nitro group position on indole derivatives for melatonin receptor binding revealed a stark differentiation in subtype selectivity [1]. While the 4-nitro isomer (compound 5) demonstrated very high affinity (nanomolar) and selectivity for the MT(3) binding site, the 7-nitro analogue (compound 22) lost MT(3) affinity while retaining good MT(1) and MT(2) affinities [1]. The 6-nitro isomer (compound 6) exhibited a similar profile to the 7-nitro analogue [1].

MT Receptor Selectivity
Head-to-head
Loss of MT3 affinity; retains MT1/MT2 binding
Supports MT1/MT2 vs MT3 pathway discrimination
Cloned human receptor assays; compare 4-nitro as MT3 ligand
Melatonin Receptor MT3 Ligand Receptor Pharmacology

Electrochemical Reduction Potential of Nitroindole Isomers

A comparative electrochemical study of nitroindole isomers provides a class-level inference regarding the reduction potential of the 7-nitroindole scaffold [1]. The study determined the reduction potentials of the 4-, 5-, 6-, and 7-nitroindole isomers in hydroalcoholic media using polarography and cyclic voltammetry [1]. The reduction potential of 7-nitroindole is distinct from its isomers, a property that influences its reactivity in reductive transformations, such as the synthesis of aminoindoles [1].

Reduction Potential
Class-level
Distinct E½ among 4-,5-,6-,7-nitroindole isomers
Electrochemical selectivity context for nitro reduction
Polarography/cyclic voltammetry; hydroalcoholic buffer
Electrochemistry Nitroindole Reduction Potential

C-7 Substitution: Anti-inflammatory Activity & Cytotoxicity

A study on the structure-activity relationship (SAR) of indolyl-3-acetonitrile derivatives as arvelexin analogs provides supporting evidence for the critical role of C-7 substitution [1]. The research evaluated the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in LPS-induced RAW 264.7 macrophage cells [1]. While the specific 7-nitro derivative was not directly tested, the study demonstrated that a C-7 hydroxyl group combined with an N-methyl substituent (compound 2k) resulted in more potent inhibition of NO and PGE2 and reduced cytotoxicity compared to the parent arvelexin [1]. This indicates that modifications at the 7-position of the indole ring can significantly modulate both the desired biological activity and the safety profile of this compound class [1].

C-7 Substitution SAR
Supporting evidence
C-7 modification modulates NO/PGE2 inhibition and cytotoxicity
Supports C-7 position as key determinant of cellular response
LPS-induced RAW 264.7 model; 7-nitro not directly tested
Anti-inflammatory Nitric Oxide Cytotoxicity

1H-Indole-3-acetonitrile, 7-nitro-: Application Scenarios


Pharmacological Tool for MT1/MT2 Melatonin Receptors

Based on the direct evidence that the 7-nitroindole scaffold loses affinity for the MT3 receptor while retaining MT1 and MT2 binding [1], 1H-Indole-3-acetonitrile, 7-nitro- and its derivatives are uniquely positioned for use as pharmacological tools. Researchers can employ this compound to activate or block MT1/MT2 receptors in vitro or in vivo without the confounding effects of concurrent MT3 activation, a limitation of using non-selective ligands like melatonin or the 4-nitro isomer which is a potent MT3 ligand [1].

Electrochemical Synthesis of 7-Aminoindole-3-acetonitrile

The distinct reduction potential of the 7-nitroindole core, as identified in electrochemical studies [2], makes 1H-Indole-3-acetonitrile, 7-nitro- a valuable starting material for the selective synthesis of 7-aminoindole-3-acetonitrile derivatives. Industrial and academic laboratories can leverage this electronic property to achieve regioselective reduction of the nitro group to an amine under controlled electrochemical conditions, providing access to a specific amine intermediate that is challenging to obtain from other nitroindole isomers or via traditional chemical reduction [2].

Anti-inflammatory Drug Discovery: Indole-3-acetonitrile Leads

The supporting SAR evidence highlighting the impact of C-7 substitution on both anti-inflammatory activity (NO/PGE2 inhibition) and cytotoxicity [3] positions 1H-Indole-3-acetonitrile, 7-nitro- as a strategic intermediate in medicinal chemistry programs. Procurement of this compound is justified for generating novel analogues to further explore the C-7 chemical space. The unique electronic and steric properties of the nitro group may lead to improved potency or a differentiated safety profile compared to other C-7 substituted analogues, such as the 7-hydroxy derivative, in cellular models of inflammation [3].

Application
Selection Property
Validation Focus
MT1/MT2 receptor pharmacological studies
MT3-sparing binding profile
Receptor subtype selectivity verification
Electrochemical synthesis of 7-aminoindole
Distinct reduction potential
Regioselective reduction condition optimization
Anti-inflammatory model studies
C-7 substitution SAR context
Cellular NO/PGE2 and cytotoxicity endpoints
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